1-[Phenyl(sulfonato)methyl]pyridin-1-ium
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Overview
Description
1-[Phenyl(sulfonato)methyl]pyridin-1-ium is a chemical compound with the molecular formula C12H11NO3S It is a pyridinium salt, characterized by the presence of a phenyl group attached to a sulfonato-methyl group, which is further connected to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Phenyl(sulfonato)methyl]pyridin-1-ium typically involves the reaction of pyridine with phenylmethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Base: Triethylamine or pyridine itself can act as a base.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[Phenyl(sulfonato)methyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The sulfonato group can be oxidized to form sulfonic acids.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[Phenyl(sulfonato)methyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Phenyl(sulfonato)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonato group can form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyridinium ion can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[Phenyl(sulfonato)methyl]pyridin-1-ium
- This compound chloride
- This compound bromide
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
phenyl(pyridin-1-ium-1-yl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1-10,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESWJVQPPBKTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C([N+]2=CC=CC=C2)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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